Goralatide (acetate)

Description

BenchChem offers high-quality Goralatide (acetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Goralatide (acetate) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C22H37N5O11 |

|---|---|

Poids moléculaire |

547.6 g/mol |

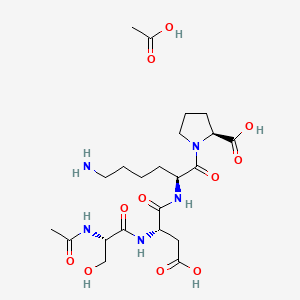

Nom IUPAC |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid;acetic acid |

InChI |

InChI=1S/C20H33N5O9.C2H4O2/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34;1-2(3)4/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34);1H3,(H,3,4)/t12-,13-,14-,15-;/m0./s1 |

Clé InChI |

IYSLFKMYLHUWSA-WFGXUCIJSA-N |

SMILES isomérique |

CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O.CC(=O)O |

SMILES canonique |

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O.CC(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

Goralatide (acetate): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goralatide (acetate), a synthetic tetrapeptide also known as AcSDKP, is a physiological regulator of hematopoiesis with a multifaceted mechanism of action. Primarily recognized for its role in cytoprotection of hematopoietic stem and progenitor cells, Goralatide exerts its effects by reversibly inhibiting their entry into the S-phase of the cell cycle. This targeted cell cycle arrest shields these critical cells from the cytotoxic effects of chemotherapy and radiation. Beyond its myeloprotective properties, Goralatide exhibits significant anti-inflammatory, anti-fibrotic, and pro-angiogenic activities. This technical guide provides an in-depth exploration of the core mechanisms of Goralatide, presenting available quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support further research and drug development efforts.

Core Mechanism of Action: Hematopoietic Stem Cell Quiescence

Goralatide's primary mechanism involves the selective and reversible inhibition of proliferation in primitive hematopoietic cells[1]. By arresting these cells in the G0/G1 phase of the cell cycle, Goralatide prevents their entry into the S-phase, a period of heightened vulnerability to DNA-damaging agents like chemotherapeutics and radiation[1]. This cytoprotective effect allows for the preservation of the hematopoietic stem cell pool during cancer treatment, facilitating a more robust and rapid recovery of blood cell populations post-therapy[1][2].

Quantitative Data on Cell Cycle Inhibition

While specific quantitative data from a single comprehensive source is limited in the provided search results, the collective evidence strongly supports the S-phase inhibitory function of Goralatide. Future research should aim to quantify the percentage of hematopoietic stem cells maintained in G0/G1 phase following Goralatide administration in various preclinical models.

| Parameter | Cell Type | Treatment | Result | Reference |

| Cell Cycle Phase | Murine and Human Hematopoietic Stem Cells | Goralatide (AcSDKP) | Inhibition of entry into S-phase | [1] |

Experimental Protocol: Cell Cycle Analysis via Flow Cytometry

The following is a generalized protocol for assessing the effect of Goralatide on the cell cycle of hematopoietic stem cells using propidium iodide (PI) staining and flow cytometry.

Objective: To determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle following treatment with Goralatide.

Materials:

-

Hematopoietic stem cells (e.g., bone marrow-derived)

-

Goralatide (acetate)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture hematopoietic stem cells under appropriate conditions. Treat cells with varying concentrations of Goralatide or a vehicle control for a predetermined duration.

-

Cell Harvest: Harvest the cells by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.

-

Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Diagram of Experimental Workflow:

In Vivo Efficacy: Myeloprotection and Enhanced Hematopoietic Recovery

Preclinical studies have demonstrated Goralatide's ability to protect the bone marrow from the toxic effects of chemotherapy, leading to improved survival and accelerated hematopoietic recovery[1][2]. When administered prior to or concurrently with cytotoxic agents, Goralatide minimizes damage to the hematopoietic stem and progenitor cell compartments[2]. This protective effect is further enhanced when Goralatide is used in combination with hematopoietic growth factors such as Granulocyte-Colony Stimulating Factor (G-CSF) or Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), which promote the proliferation and differentiation of the preserved stem cells[2].

Quantitative Data from Preclinical Models

| Study Parameter | Animal Model | Treatment | Outcome | Reference |

| Survival Rate | Mice | Doxorubicin + Goralatide | Reduced doxorubicin-induced mortality | [1] |

| Hematopoietic Recovery | Mice | Ara-C + Goralatide + GM-CSF | Accelerated recovery from leukopenic nadirs; markedly increased white blood cell and granulocyte levels | [2] |

Experimental Protocol: In Vivo Chemoprotection Study

The following is a generalized protocol for evaluating the myeloprotective effects of Goralatide in a murine model of chemotherapy-induced myelosuppression.

Objective: To assess the efficacy of Goralatide in mitigating chemotherapy-induced hematopoietic toxicity and promoting recovery.

Materials:

-

Laboratory mice (e.g., C57BL/6)

-

Chemotherapeutic agent (e.g., Doxorubicin, Cytarabine)

-

Goralatide (acetate)

-

Sterile saline or other appropriate vehicle

-

Hematology analyzer

-

Colony-Forming Unit (CFU) assay reagents

Procedure:

-

Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week.

-

Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle control, Chemotherapy alone, Goralatide + Chemotherapy, Goralatide + Chemotherapy + Growth Factor).

-

Treatment Administration:

-

Administer Goralatide (or vehicle) via a clinically relevant route (e.g., subcutaneous injection) at a predetermined dose and schedule prior to and/or during chemotherapy.

-

Administer the chemotherapeutic agent to induce myelosuppression.

-

If applicable, administer hematopoietic growth factors following chemotherapy.

-

-

Monitoring: Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, lethargy).

-

Hematological Analysis: Collect peripheral blood samples at various time points post-treatment to perform complete blood counts (CBCs) using a hematology analyzer.

-

Bone Marrow Analysis: At the end of the study, euthanize the animals and harvest bone marrow from the femurs and tibias. Perform CFU assays to quantify the number of hematopoietic progenitor cells.

-

Data Analysis: Analyze the data to compare blood cell counts and CFU numbers between the different treatment groups.

Diagram of In Vivo Experimental Design:

Pleiotropic Effects: Anti-inflammatory, Anti-fibrotic, and Pro-angiogenic Activities

Beyond its effects on hematopoiesis, Goralatide demonstrates a range of other biological activities that contribute to its therapeutic potential.

Anti-inflammatory and Anti-fibrotic Mechanisms

Goralatide is known to possess anti-inflammatory and anti-fibrotic properties. While the precise signaling pathways are still under full investigation, it is hypothesized that Goralatide may modulate the production of pro-inflammatory cytokines and interfere with fibrotic signaling cascades. A potential pathway of interest is the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of fibrosis.

Hypothesized Anti-fibrotic Signaling Pathway:

References

- 1. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Goralatide (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]

Goralatide (Ac-SDKP): A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goralatide, also known as N-Acetyl-Ser-Asp-Lys-Pro (Ac-SDKP) or Seraspenide, is an endogenous tetrapeptide with significant therapeutic potential.[1][2] Initially identified as a negative regulator of hematopoiesis, its multifaceted biological activities, including anti-inflammatory, anti-fibrotic, and pro-angiogenic properties, have garnered substantial interest in the scientific and medical communities.[3][4] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological mechanisms of Goralatide, with a focus on its effects on hematopoietic stem cells and its modulation of key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Discovery and Endogenous Production

Goralatide was first isolated from fetal calf bone marrow by Lenfant and his colleagues.[4] It is an endogenous tetrapeptide that is naturally produced from its precursor, thymosin beta-4 (Tβ4). The generation of Goralatide involves a two-step enzymatic cleavage process. Initially, meprin-α cleaves Tβ4, followed by the action of prolyl oligopeptidase, which releases the N-terminal tetrapeptide, Ac-SDKP.[4][5] The primary route of degradation for Goralatide in the circulation is through the action of angiotensin-converting enzyme (ACE), which hydrolyzes it into inactive fragments.[2] Consequently, the use of ACE inhibitors in therapeutic contexts can lead to an increase in the endogenous levels of Goralatide.[4]

Chemical Synthesis of Goralatide

The chemical synthesis of Goralatide is typically achieved through solid-phase peptide synthesis (SPPS), a widely adopted method for peptide production. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.

General Principle of Solid-Phase Peptide Synthesis

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method allows for the easy removal of excess reagents and by-products by simple filtration and washing, greatly simplifying the purification process. The synthesis proceeds from the C-terminus to the N-terminus of the peptide.

Representative Synthesis Protocol for Goralatide (Ac-SDKP)

The following is a representative protocol for the manual synthesis of Goralatide using Fmoc chemistry.

Table 1: Materials and Reagents for Goralatide Synthesis

| Reagent | Purpose |

| Fmoc-Pro-Wang resin | Solid support with the first amino acid |

| Fmoc-Lys(Boc)-OH | Protected Lysine |

| Fmoc-Asp(tBu)-OH | Protected Aspartic Acid |

| Fmoc-Ser(tBu)-OH | Protected Serine |

| Acetic Anhydride | N-terminal acetylation |

| HBTU/HOBt or HATU | Coupling reagents |

| DIPEA or NMM | Base for coupling |

| 20% Piperidine in DMF | Fmoc deprotection |

| DMF | Solvent |

| DCM | Solvent |

| TFA/TIS/H₂O (95:2.5:2.5) | Cleavage and deprotection cocktail |

| Diethyl ether | Peptide precipitation |

Experimental Protocol:

-

Resin Swelling: Swell the Fmoc-Pro-Wang resin in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the Proline on the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Coupling of Fmoc-Lys(Boc)-OH: Dissolve Fmoc-Lys(Boc)-OH, a coupling agent (e.g., HBTU/HOBt or HATU), and a base (e.g., DIPEA or NMM) in DMF. Add this solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction for completion (e.g., using a Kaiser test). Wash the resin with DMF.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps sequentially for Fmoc-Asp(tBu)-OH and Fmoc-Ser(tBu)-OH.

-

N-terminal Acetylation: After the final Fmoc deprotection of Serine, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and a base (e.g., DIPEA) in DMF.

-

Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Boc and tBu).

-

Precipitation and Purification: Filter the resin and precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized Goralatide using mass spectrometry and analytical RP-HPLC.

Biological Activity and Mechanisms of Action

Goralatide exhibits a range of biological activities, with its effects on hematopoietic stem cells and its anti-fibrotic and anti-inflammatory properties being the most extensively studied.

Regulation of Hematopoietic Stem Cell Proliferation

A key function of Goralatide is its ability to act as a negative regulator of hematopoietic stem cell (HSC) proliferation.[3] It reversibly inhibits the entry of HSCs into the S-phase of the cell cycle.[3][6] This cytostatic effect is crucial for protecting the bone marrow from the toxic effects of cell cycle-specific chemotherapeutic agents. By keeping the normal HSCs in a quiescent state, Goralatide shields them from the damaging effects of chemotherapy, while cancerous cells, which are often rapidly dividing, remain susceptible.[6]

Table 2: Quantitative Data on Goralatide's Effect on Hematopoietic Cells

| Parameter | Cell Type/Model | Effective Concentration/Dose | Reference |

| Inhibition of CFU-GM entry into S-phase | Murine bone marrow cells | 10⁻⁹ M | [3] |

| Inhibition of progenitor cell entry into S-phase | Human bone marrow cultures | 10⁻¹² to 10⁻¹⁴ M | [7] |

| Protection against doxorubicin-induced mortality | Mice | 2.4 µ g/day (continuous subcutaneous infusion) | [8] |

| Abolishment of 5-FU induced proliferation of CFU-S-12 | Murine bone marrow cells | 10⁻⁹ M | [3] |

Anti-Fibrotic Effects and TGF-β Signaling

Goralatide has demonstrated potent anti-fibrotic activity in various models of cardiac and renal fibrosis.[4] Its mechanism of action is linked to the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of fibrosis. Goralatide has been shown to inhibit the phosphorylation of Smad2, a critical downstream mediator in the canonical TGF-β pathway. By blocking Smad2 activation, Goralatide prevents the translocation of the Smad complex to the nucleus, thereby inhibiting the transcription of pro-fibrotic genes such as collagen.

Caption: Goralatide's anti-fibrotic mechanism via inhibition of TGF-β/Smad2 signaling.

Anti-Inflammatory Effects and NF-κB Signaling

Goralatide also possesses anti-inflammatory properties, which are attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators. By inhibiting the activation and nuclear translocation of NF-κB, Goralatide can suppress the inflammatory response.

Caption: Goralatide's anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Key Experimental Protocols

Hematopoietic Colony-Forming Unit (CFU) Assay

The CFU assay is a fundamental in vitro method to assess the proliferative and differentiation potential of hematopoietic progenitor cells.

Principle: Hematopoietic progenitors, when cultured in a semi-solid medium containing appropriate cytokines, proliferate and differentiate to form colonies of mature blood cells. The number and type of colonies reflect the frequency and lineage potential of the progenitor cells in the initial sample.

Materials:

-

Bone marrow or peripheral blood mononuclear cells

-

Iscove's Modified Dulbecco's Medium (IMDM) with 2% fetal bovine serum (FBS)

-

Semi-solid medium (e.g., MethoCult™) containing cytokines (e.g., SCF, IL-3, IL-6, EPO, GM-CSF)

-

35 mm culture dishes

-

Inverted microscope

Protocol:

-

Cell Preparation: Isolate mononuclear cells from the desired source (e.g., bone marrow) using density gradient centrifugation.

-

Cell Counting: Perform a cell count and viability assessment.

-

Plating: Dilute the cells in IMDM with 2% FBS and add them to the semi-solid medium at the desired final cell concentration. Vortex to mix thoroughly.

-

Dispensing: Dispense the cell-medium mixture into 35 mm culture dishes.

-

Incubation: Incubate the dishes at 37°C in a humidified atmosphere with 5% CO₂ for 10-14 days.

-

Colony Scoring: Enumerate and classify the colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology using an inverted microscope.

Caption: General workflow for a hematopoietic Colony-Forming Unit (CFU) assay.

In Vivo Doxorubicin-Induced Myelosuppression Model

This in vivo model is used to evaluate the protective effects of Goralatide against chemotherapy-induced bone marrow damage.

Principle: Doxorubicin is a chemotherapeutic agent that is toxic to rapidly dividing cells, including hematopoietic stem and progenitor cells, leading to myelosuppression. Goralatide is administered to assess its ability to mitigate this toxicity.

Materials:

-

Mice (e.g., C57BL/6)

-

Doxorubicin

-

Goralatide

-

Saline (vehicle control)

-

Equipment for subcutaneous injections or osmotic pump implantation

-

Hematology analyzer

Protocol:

-

Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week.

-

Goralatide Administration: Administer Goralatide (e.g., 2.4 µ g/day ) or vehicle control via continuous subcutaneous infusion using osmotic pumps, starting 48 hours before chemotherapy.[8]

-

Doxorubicin Induction: Administer a myelosuppressive dose of doxorubicin (e.g., a cumulative dose administered over a period of time) via intraperitoneal or intravenous injection.

-

Monitoring: Monitor the animals for signs of toxicity, including weight loss and changes in activity.

-

Hematological Analysis: Collect peripheral blood samples at various time points to assess complete blood counts (CBC), including white blood cell (WBC), red blood cell (RBC), and platelet counts.

-

Bone Marrow Analysis: At the end of the study, euthanize the animals and harvest bone marrow from the femurs and tibias. Perform CFU assays on the bone marrow cells to assess the number of hematopoietic progenitors.

-

Data Analysis: Compare the hematological parameters and CFU counts between the Goralatide-treated and control groups.

Conclusion

Goralatide (Ac-SDKP) is a promising tetrapeptide with well-defined mechanisms of action, particularly in the regulation of hematopoiesis and the inhibition of fibrosis and inflammation. Its ability to protect hematopoietic stem cells from chemotherapy-induced damage highlights its potential as a supportive therapy in oncology. Furthermore, its anti-fibrotic and anti-inflammatory properties suggest broader therapeutic applications in cardiovascular and renal diseases. The detailed synthetic and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of Goralatide.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. stemcell.com [stemcell.com]

- 3. Goralatide (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of Hematopoietic Stem Cell Proliferation, Self-Renewal, and Expansion Potential | Springer Nature Experiments [experiments.springernature.com]

- 5. Detecting Hematopoietic Stem Cell Proliferation Using BrdU Incorporation | Springer Nature Experiments [experiments.springernature.com]

- 6. nbinno.com [nbinno.com]

- 7. Activity of acetyl-Ser-Asp-Lys-Pro (AcSDKP) on human hematopoietic progenitor cells in short-term and long-term bone marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Goralatide Acetate: A Technical Guide to its Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goralatide, also known as N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), is an endogenous tetrapeptide that has garnered significant interest in the scientific community for its role as a physiological regulator of hematopoiesis and its potent anti-inflammatory and anti-fibrotic properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for Goralatide acetate. It is designed to serve as a valuable resource for researchers and professionals involved in the study and development of this promising therapeutic peptide.

Chemical Structure and Identification

Goralatide is a tetrapeptide with the amino acid sequence Ser-Asp-Lys-Pro, where the N-terminus is acetylated.[4] The acetate salt form is commonly used in research and development.

| Identifier | Value |

| IUPAC Name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid[4] |

| Synonyms | Ac-SDKP, N-Acetyl-Ser-Asp-Lys-Pro, Seraspenide[4] |

| CAS Number | 120081-14-3[4] |

| Amino Acid Sequence | Ac-Ser-Asp-Lys-Pro-OH |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C20H33N5O9 | [4] |

| Molecular Weight | 487.5 g/mol | [4][5] |

| Form | Acetate Salt | N/A |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in water[5] | N/A |

| Purity | ≥95% | [5] |

| Predicted XLogP3 | -5.4 | [4] |

| Topological Polar Surface Area | 228 Ų | [4] |

| Predicted pKa | Acidic pKa values for the two carboxyl groups and a basic pKa for the lysine amino group are expected. Precise experimental values are not readily available. | N/A |

| Predicted Isoelectric Point (pI) | Due to the presence of one basic (Lys) and one acidic (Asp) residue, the pI is predicted to be in the acidic to neutral range. Precise experimental values are not readily available. | N/A |

Mechanism of Action and Signaling Pathway

Goralatide acetate exerts its biological effects, particularly its anti-fibrotic actions, by modulating specific signaling pathways. A key mechanism involves the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling cascade. TGF-β is a cytokine that plays a central role in tissue fibrosis. Upon binding to its receptor, TGF-β activates Smad proteins (Smad2/3), which then translocate to the nucleus and induce the transcription of pro-fibrotic genes. Goralatide has been shown to interfere with this pathway, as well as the downstream Extracellular signal-regulated kinase (ERK) 1/2 pathway, thereby reducing the expression of fibrotic markers like collagen.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis and quantification of Goralatide (Ac-SDKP) involves reverse-phase HPLC.

-

Column: C-18 column (e.g., 4 µm particle size).

-

Mobile Phase: A linear gradient of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water. A typical gradient might run from a low to a high concentration of acetonitrile over a period of 25 minutes.

-

Detection: UV detection at an appropriate wavelength for the peptide bonds (typically 210-220 nm).

-

Sample Preparation: Samples containing Goralatide are often treated to stop enzymatic degradation. For instance, in biological samples, the reaction can be stopped by adding 0.1% TFA. The sample is then centrifuged to remove precipitates before injection into the HPLC system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification and quantification of Goralatide. An on-line solid-phase extraction liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) method has been developed for its determination in human plasma.

-

Sample Preparation: Direct injection of plasma samples for on-line SPE.

-

Chromatography: Reversed-phase liquid chromatography.

-

Ionization: Electrospray ionization (ESI).

-

Mass Analysis: Tandem mass spectrometry (MS/MS) in multiple reaction-monitoring (MRM) mode.

-

MRM Transition: The MRM ion transition for Goralatide is m/z 488 → 129 (quantitative ion).

-

Internal Standard: A stable isotope-labeled version of Goralatide, such as Ac-SDKP-(13)C(6), (15)N(2), can be used for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: The peptide is dissolved in a suitable deuterated solvent, commonly D₂O or a mixture of H₂O/D₂O, to a concentration suitable for NMR analysis (typically in the millimolar range). The pH of the sample should be carefully adjusted.

-

1D ¹H NMR: This provides information about the number and types of protons in the molecule. The chemical shifts of the amide protons can give insights into the peptide's conformation.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which helps in assigning protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, aiding in the complete assignment of amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is crucial for determining the three-dimensional structure of the peptide.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, facilitating the assignment of carbon signals.

-

-

Data Analysis: The collected spectra are processed and analyzed to assign all proton and carbon resonances and to determine the solution structure and dynamics of Goralatide acetate.

Conclusion

Goralatide acetate is a tetrapeptide with significant therapeutic potential, particularly in the realms of hematopoiesis, inflammation, and fibrosis. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and the analytical methods used for its characterization. The information presented herein is intended to support further research and development of this important biomolecule.

References

- 1. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP): Potential target molecule in research of heart, kidney and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | N-Acetyl-Seryl-Aspartyl-Lysyl-Proline Mitigates Experimental Colitis Through Inhibition of Intestinal Mucosal Inflammatory Responses via MEK-ERK Signaling [frontiersin.org]

- 4. Goralatide | C20H33N5O9 | CID 65938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

Goralatide's Role in Hematopoiesis: A Technical Guide to its Core Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goralatide (acetyl-N-Ser-Asp-Lys-Pro, AcSDKP) is a synthetic tetrapeptide that acts as a crucial negative regulator of hematopoiesis. Its primary function is to reversibly inhibit the entry of hematopoietic stem and progenitor cells (HSPCs) into the S-phase of the cell cycle, thereby protecting them from the cytotoxic effects of cell-cycle-dependent therapies such as chemotherapy and radiotherapy. This protective mechanism has positioned Goralatide as a promising agent for mitigating myelosuppression, a common and severe side effect of cancer treatments. This in-depth technical guide elucidates the core biological functions of Goralatide in hematopoiesis, detailing its mechanism of action, summarizing key quantitative data, providing insights into relevant experimental protocols, and visualizing the intricate signaling pathways involved.

Introduction: The Challenge of Myelosuppression in Cancer Therapy

Chemotherapy and radiotherapy are mainstays of cancer treatment, primarily targeting rapidly dividing cells.[1] However, this lack of specificity leads to collateral damage to healthy tissues with high proliferative rates, most notably the bone marrow.[1] The hematopoietic system, responsible for the continuous production of blood and immune cells, relies on a pool of rapidly cycling HSPCs.[1] Damage to these cells results in myelosuppression, a condition characterized by neutropenia, anemia, and thrombocytopenia, which increases the risk of life-threatening infections, fatigue, and bleeding.[1]

Goralatide emerges as a targeted solution to this problem by selectively shielding normal HSPCs from the harmful effects of cytotoxic agents, without compromising their efficacy against cancerous cells.

Core Biological Function: Reversible Cell Cycle Arrest of HSPCs

The cornerstone of Goralatide's biological function is its ability to induce a transient and reversible G0/G1 phase arrest in HSPCs. By preventing these cells from entering the DNA synthesis (S) phase, Goralatide renders them less susceptible to the damaging effects of S-phase specific chemotherapeutic agents.[1][2]

Mechanism of Action: An Indirect Pathway

Current evidence suggests that Goralatide exerts its inhibitory effect through an indirect mechanism. It is believed to stimulate adherent cells within the bone marrow microenvironment to produce and release Macrophage Inflammatory Protein-1 alpha (MIP-1α), also known as CCL3.[3] MIP-1α then acts as the direct inhibitor of HSPC proliferation.

The proposed signaling cascade is as follows:

-

Goralatide Administration: Goralatide is introduced into the bone marrow microenvironment.

-

Stimulation of Adherent Cells: Goralatide interacts with stromal cells, macrophages, or other adherent cell types.

-

MIP-1α Release: This interaction triggers the synthesis and secretion of MIP-1α.

-

MIP-1α Receptor Binding: MIP-1α binds to its cognate receptors on the surface of HSPCs. While the exact receptor responsible for this inhibitory effect is still under investigation, it is hypothesized to be a novel, yet-to-be-characterized receptor, as studies in mice lacking known MIP-1α receptors still demonstrate cell cycle inhibition.[4][5] However, some evidence also points to the involvement of CCR1 in the suppression of immature erythroid progenitors.[6]

-

Intracellular Signaling: Upon receptor binding, a signaling cascade is initiated within the HSPC. This involves the activation of an inhibitory G-protein (Gi), which in turn suppresses the activity of adenylyl cyclase.

-

cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7][8]

-

Cell Cycle Arrest: The reduction in cAMP levels ultimately leads to the arrest of the cell cycle in the G0/G1 phase, preventing entry into the S-phase. The precise molecular link between cAMP reduction and the cell cycle machinery (e.g., regulation of specific cyclins, cyclin-dependent kinases (CDKs), or CDK inhibitors like p21 and p27) is an active area of research.

Selectivity for Normal Cells

A critical feature of Goralatide is its selectivity for normal HSPCs. Studies have shown that Goralatide does not inhibit the proliferation of various leukemic cell lines, including HL-60, and cells from patients with chronic myeloid leukemia (CML) or acute myeloid leukemia (AML). This differential effect is crucial for its clinical application, as it allows for the protection of healthy bone marrow without interfering with the cytotoxic effects of chemotherapy on cancerous cells.

Quantitative Data on Goralatide's Efficacy

The protective effects of Goralatide have been quantified in several preclinical studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of Goralatide

| Parameter Measured | Cell Type | Goralatide Concentration | Effect | Reference |

| S-phase CFU-GM cells | Murine Bone Marrow | 10-9 M (8-hour exposure) | Decrease from 30% to 10% | [9] |

| Survival after Hyperthermia (43°C for 90 min) | Murine CFU-GM | 10-9 M | Almost 10-fold increase | [9] |

| Proliferation of CFU-S-12 and marrow repopulating cells | 5-FU-pretreated Murine Bone Marrow | 10-9 M (16-24 hour incubation) | Abolished 5-FU induced proliferation | [9] |

| Cytotoxicity | Murine Hematopoietic Progenitors and Stem Cells | 10-8 to 10-10 M (up to 24 hours) | <10% | [9] |

| Growth kinetics and cell cycle of L1210 leukemia cells | L1210 cells | 10-8 to 10-10 M (up to 24 hours) | No effect | [9] |

Table 2: In Vivo Efficacy of Goralatide in Murine Models

| Chemotherapeutic Agent | Goralatide Administration | Outcome | Reference |

| Doxorubicin | 2.4 µ g/day for 3 days (continuous or fractionated s.c. infusion) starting 48 hours before Doxorubicin | Reduced mortality; Protected LTRCs, CFU-S, HPP-CFC, and CFU-GM | [2] |

| Cytarabine (Ara-C) (3 cycles) | Administered during myelotoxic periods | Significant protective effect; Accelerated recovery from leukopenia when followed by GM-CSF | [10] |

| Cytarabine (Ara-C) + GM-CSF | Goralatide administered with Ara-C, followed by GM-CSF | Markedly increased white blood cells and granulocytes; Significant increase in platelet count (p < 0.001) | [10] |

Clinical Relevance and Future Directions

The preclinical data for Goralatide strongly support its potential as a myeloprotective agent in patients undergoing chemotherapy. While clinical trial data specifically for Goralatide is limited in the public domain, the principle of protecting HSPCs through transient cell cycle arrest has been validated with other agents. For instance, the CDK4/6 inhibitor trilaciclib has been approved for the prevention of chemotherapy-induced myelosuppression in extensive-stage small-cell lung cancer.[11]

Table 3: Clinical Efficacy of Trilaciclib in Extensive-Stage Small-Cell Lung Cancer (Pooled data from 3 trials, n=245)

| Myelosuppression Endpoint | Trilaciclib + Chemo | Placebo + Chemo |

| Severe Neutropenia | 11.4% | 52.9% |

| Febrile Neutropenia | 3.3% | 9.2% |

| Grade 3/4 Anemia | 20.3% | 31.9% |

| Grade 3/4 Thrombocytopenia | 19.5% | 36.1% |

| G-CSF Administration | 28.5% | 56.3% |

| Red Blood Cell Transfusion (on or after Week 5) | 14.6% | 26.1% |

| Data from a pooled analysis of three clinical trials (NCT03041311, NCT0249970, NCT02514447) presented at ASCO 2020.[11] |

The success of trilaciclib provides a strong rationale for the continued development of Goralatide and other agents that leverage this protective mechanism. Future research should focus on elucidating the complete signaling pathway of Goralatide and its mediator, MIP-1α, to identify potential biomarkers of response and to optimize its clinical application across various cancer types and chemotherapy regimens.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Goralatide's function.

Colony-Forming Unit (CFU) Assay for Murine Bone Marrow

This assay is used to quantify the number of hematopoietic progenitor cells capable of forming colonies in a semi-solid medium.

Materials:

-

Iscove's Modified Dulbecco's Medium (IMDM) with 2% Fetal Bovine Serum (FBS)

-

MethoCult™ GF M3434 medium (or similar) containing recombinant cytokines (e.g., SCF, IL-3, IL-6, EPO)

-

Bone marrow cells harvested from murine femurs and tibias

-

70 µm nylon cell strainer

-

35 mm non-tissue culture treated petri dishes

-

Sterile water

-

100 mm petri dishes

-

3 mL syringes with 16-gauge needles

Procedure:

-

Cell Preparation:

-

Harvest bone marrow cells from mice by flushing the femurs and tibias with IMDM + 2% FBS.

-

Create a single-cell suspension by gently passing the cells through a pipette.

-

Pass the cell suspension through a 70 µm nylon strainer to remove clumps.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Resuspend the cells in IMDM + 2% FBS to the desired concentration (e.g., 4 x 105 cells/mL).

-

-

Plating:

-

Thaw the MethoCult medium at room temperature.

-

Vortex the MethoCult medium thoroughly.

-

In a tube, mix the cell suspension with the MethoCult medium and any treatment agents (Goralatide, vehicle control, etc.). A typical ratio is 0.3 mL of cell suspension and treatment to 3 mL of MethoCult.

-

Vortex the mixture gently but thoroughly.

-

Let the tube stand for 5-10 minutes to allow bubbles to rise.

-

Using a 3 mL syringe with a 16-gauge needle, draw up the cell-MethoCult mixture.

-

Dispense 1.1 mL of the mixture into each 35 mm petri dish, ensuring an even distribution by gently tilting and rotating the dish.

-

-

Incubation:

-

Place two 35 mm sample dishes into a 100 mm petri dish.

-

Add an open, uncovered 35 mm dish containing 3 mL of sterile water to the 100 mm dish to maintain humidity.

-

Incubate at 37°C in a humidified incubator with 5% CO2 for 7-14 days.

-

-

Colony Counting:

-

Using an inverted microscope, count the number of colonies in each dish. Colonies are typically defined as clusters of 50 or more cells.

-

Identify different colony types (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology.

-

Cell Cycle Analysis of Hematopoietic Stem Cells by Flow Cytometry

This protocol allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Bone marrow cells

-

Phosphate-Buffered Saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

RNase A (100 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Fixation:

-

Harvest and prepare a single-cell suspension of bone marrow cells as described in the CFU assay protocol.

-

Wash the cells with PBS and centrifuge at 300-400 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of cold 70% ethanol by dropwise addition while gently vortexing. This is a critical step to prevent cell clumping.

-

Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.

-

-

Staining:

-

Centrifuge the fixed cells at a higher speed (e.g., 800-1000 x g) for 5 minutes to pellet the cells.

-

Carefully aspirate the ethanol and wash the cells with PBS.

-

Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA, which can also be stained by PI.

-

Add the PI staining solution and incubate in the dark at room temperature for at least 15 minutes.

-

-

Flow Cytometry Analysis:

-

Acquire the data on a flow cytometer.

-

Gate on the single-cell population using forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets.

-

Analyze the PI fluorescence histogram to determine the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

-

Conclusion

Goralatide represents a promising therapeutic agent for the management of chemotherapy-induced myelosuppression. Its unique, indirect mechanism of action, which involves the induction of MIP-1α to reversibly arrest normal hematopoietic stem and progenitor cells in the G0/G1 phase of the cell cycle, provides a selective protective effect without compromising the efficacy of anticancer treatments. The quantitative data from preclinical studies underscore its potential, and the clinical success of other drugs with a similar mechanism of action further validates this approach. Continued research into the intricate signaling pathways and the development of robust clinical trial designs will be pivotal in translating the full therapeutic potential of Goralatide to improve the quality of life and treatment outcomes for cancer patients.

References

- 1. nbinno.com [nbinno.com]

- 2. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of macrophage inflammatory protein (MIP)-1α/CCL3 in leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrophage inflammatory protein-1alpha uses a novel receptor for primitive hemopoietic cell inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Inhibition of immature erythroid progenitor cell proliferation by macrophage inflammatory protein-1alpha by interacting mainly with a C-C chemokine receptor, CCR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Macrophage inflammatory protein 1alpha inhibits postentry steps of human immunodeficiency virus type 1 infection via suppression of intracellular cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Macrophage Inflammatory Protein 1α Inhibits Postentry Steps of Human Immunodeficiency Virus Type 1 Infection via Suppression of Intracellular Cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Goralatide (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Goralatide (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trilaciclib Approved for Chemo-Induced Myelosuppression in Small-Cell Lung Cancer - Oncology Data Advisor [oncdata.com]

Goralatide (AcSDKP): A Technical Review of its Anti-Inflammatory and Anti-Fibrotic Mechanisms

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP), also known as Goralatide, is an endogenous tetrapeptide with potent anti-inflammatory, anti-fibrotic, and cell cycle regulatory properties.[1][2][3] Derived from its precursor, thymosin β4, AcSDKP has emerged as a promising therapeutic candidate for a range of fibroproliferative diseases affecting the heart, kidneys, and lungs.[1][2][4][5] This technical guide provides a comprehensive review of the current research on AcSDKP, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols. The intricate signaling pathways modulated by AcSDKP are also visualized through detailed diagrams to facilitate a deeper understanding of its multifaceted effects.

Introduction

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure.[5] Similarly, chronic inflammation is a key driver of tissue damage and remodeling.[1][2][6] AcSDKP has garnered significant attention for its ability to counteract these processes.[1][2][6] It is a naturally occurring peptide primarily degraded by the angiotensin-converting enzyme (ACE), and its levels are notably increased by ACE inhibitors, suggesting that some of the beneficial effects of these drugs may be mediated by AcSDKP.[1][2][6][7] Unlike many cardiovascular drugs, the protective effects of AcSDKP are independent of blood pressure regulation.[1][2][7] This review synthesizes the extensive body of research on AcSDKP to serve as a valuable resource for scientists and professionals in the field of drug development.

Mechanism of Action

AcSDKP exerts its therapeutic effects through a multi-pronged approach, primarily targeting inflammation, fibrosis, and cell cycle progression.

Anti-Inflammatory Effects

AcSDKP demonstrates significant anti-inflammatory activity by modulating the function of various immune cells.[6] It has been shown to inhibit the differentiation of bone marrow stem cells into macrophages, as well as the activation and migration of macrophages.[6][7] Furthermore, AcSDKP can reduce the secretion of pro-inflammatory cytokines such as TNF-α by activated macrophages.[6][7] This is achieved, in part, by inhibiting the NF-κB signaling pathway.[8][9] Specifically, AcSDKP has been found to suppress TNF-α-induced IκB kinase (IKK) phosphorylation and subsequent NF-κB activation, leading to a downregulation of adhesion molecules like ICAM-1 in endothelial cells.[8][9]

Anti-Fibrotic Effects

The anti-fibrotic properties of AcSDKP are well-documented across various organ systems, including the heart, kidneys, and lungs.[4][5][10][11] A key mechanism underlying this effect is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis.[12][13][14] AcSDKP has been shown to block the phosphorylation of Smad2, a critical downstream effector in the TGF-β cascade.[12][14][15] It can also interfere with the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive collagen deposition.[12][16][17] Additionally, AcSDKP has been found to inhibit the expression of Connective Tissue Growth Factor (CTGF), another important pro-fibrotic molecule.[18][19]

Cell Cycle Regulation

AcSDKP was initially identified as a physiological inhibitor of hematopoietic stem cell proliferation.[20][21][22] It acts by blocking the entry of quiescent stem cells into the S phase of the cell cycle, thereby maintaining them in the G0/G1 phase.[14][22] This regulatory role extends to other cell types, including the inhibition of cardiac fibroblast proliferation.[20][22] However, AcSDKP has also been shown to stimulate the proliferation of endothelial cells, suggesting a role in angiogenesis.[20] The molecular mechanisms governing these cell-specific effects are complex, but have been linked to the PI3K/Akt signaling pathway.[20][23]

Quantitative Data from Preclinical Studies

The efficacy of AcSDKP has been quantified in numerous preclinical models of fibrosis and inflammation. The following tables summarize key findings from these studies.

Table 1: Effects of AcSDKP on Cardiac Fibrosis and Inflammation

| Model | Species | Treatment Protocol | Key Findings | Reference |

| Myocardial Infarction | Rat | AcSDKP infusion | - Decreased total collagen content from 23.7 µg/mg to 15.0 µg/mg (prevention) and from 22.6 µg/mg to 14.4 µg/mg (reversal).- Reduced infiltrating macrophages from 264.7/mm² to 170.2/mm² (prevention) and from 257.5/mm² to 153.1/mm² (reversal).- Decreased TGF-β-positive cells from 195.6/mm² to 129.6/mm² (prevention) and from 195.6/mm² to 130.7/mm² (reversal). | [10][24] |

| Angiotensin II-induced Hypertension | Rat | AcSDKP infusion (400 µg/kg/day) | - Mimicked the effects of captopril in reducing macrophage and mast cell infiltration.- Significantly inhibited TGF-β and CTGF expression. | [18][25] |

| Aldosterone-salt Hypertension | Rat | AcSDKP infusion | - Prevented left ventricular and renal fibrosis.- Prevented macrophage/monocyte infiltration and decreased TGF-β and CTGF expression. | [26] |

Table 2: Effects of AcSDKP on Renal Fibrosis

| Model | Species | Treatment Protocol | Key Findings | Reference |

| Diabetic Nephropathy | Mouse | AcSDKP co-administered with ACE inhibitor | - Ameliorated kidney fibrosis and inhibited endothelial-mesenchymal transition more effectively than ACE inhibitor alone. | [11] |

| 5/6 Nephrectomy | Rat | AcSDKP treatment | - Prevented and reversed albuminuria and renal fibrosis.- Associated with a decrease in inflammation and glomerulosclerosis. | [5] |

| Dahl Salt-Sensitive Hypertension | Rat | AcSDKP infusion (low and high doses) | - Prevented renal macrophage and T helper cell infiltration.- Significantly prevented renal interstitial fibrosis and glomerulosclerosis. | [27] |

Table 3: Effects of AcSDKP on Pulmonary Fibrosis

| Model | Species | Treatment Protocol | Key Findings | Reference |

| Bleomycin-induced Pulmonary Fibrosis | Mouse | AcSDKP administration | - Demonstrated preventive and therapeutic effects on lung fibrosis. | [4] |

| Silica-induced Silicosis | Rat | AcSDKP treatment | - Attenuated myofibroblast differentiation and collagen deposition.- Inhibited TGF-β1 and RAS signaling. | [17] |

| Silica-induced Silicosis | Rat | AcSDKP treatment | - Alleviated pulmonary fibrosis by decreasing macrophage activation and inflammatory reactions via inhibition of TLR4 and RANKL signaling. | [5][16] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to facilitate replication and further investigation.

In Vivo Models

-

Angiotensin II-Induced Hypertension:

-

Animals: Male Sprague-Dawley rats.

-

Procedure: Angiotensin II (Ang II) is continuously infused subcutaneously via osmotic minipumps at a rate of 750 µg/kg per day for 4 weeks.

-

Treatment: AcSDKP (400 or 800 µg/kg per day) or vehicle is co-infused subcutaneously using a separate osmotic minipump. In some studies, the ACE inhibitor captopril is administered in the drinking water (100 mg/kg per day).[25]

-

Analysis: Blood pressure is monitored by telemetry or tail-cuff method. At the end of the treatment period, hearts are harvested for histological analysis (e.g., picrosirius red staining for collagen), immunohistochemistry (for macrophages, TGF-β, CTGF), and molecular analysis (e.g., Western blotting, RT-PCR).[18][25]

-

-

Myocardial Infarction Model:

-

Animals: Male Wistar rats.

-

Procedure: The left anterior descending coronary artery is permanently ligated to induce myocardial infarction.

-

Treatment: For prevention studies, AcSDKP infusion is started at the time of surgery. For reversal studies, treatment is initiated at a later time point (e.g., 2 months post-MI).

-

Analysis: Cardiac function is assessed by echocardiography. Hearts are processed for histological quantification of fibrosis in the non-infarcted area and immunohistochemical analysis of inflammatory cell infiltration and cytokine expression.[10][24]

-

-

Bleomycin-Induced Pulmonary Fibrosis:

-

Animals: C57BL/6 mice.

-

Procedure: A single intratracheal instillation of bleomycin (e.g., 1.5 U/kg) is administered to induce lung fibrosis.

-

Treatment: AcSDKP is administered, for example, intraperitoneally, starting at various time points relative to bleomycin administration to assess preventive or therapeutic effects.

-

Analysis: Lungs are harvested for histological evaluation of fibrosis (e.g., Ashcroft score), collagen content measurement (hydroxyproline assay), and analysis of inflammatory and fibrotic markers by techniques such as qRT-PCR and Western blotting.[4]

-

In Vitro Assays

-

Cardiac Fibroblast Proliferation Assay:

-

Cells: Adult rat or human cardiac fibroblasts.

-

Procedure: Cells are seeded in culture plates and serum-starved to synchronize them. Proliferation is stimulated with agents like 5% Fetal Calf Serum (FCS) or Endothelin-1 (ET-1).

-

Treatment: Cells are co-treated with various concentrations of AcSDKP. Captopril is often added to the culture medium to prevent AcSDKP degradation.

-

Analysis: DNA synthesis is measured by ³H-thymidine incorporation.[22]

-

-

Collagen Synthesis Assay:

-

Cells: Adult rat or human cardiac fibroblasts.

-

Procedure: Confluent cell cultures are stimulated with pro-fibrotic agents like ET-1 or TGF-β1.

-

Treatment: Cells are co-treated with AcSDKP.

-

Analysis: Collagen production is quantified by measuring hydroxyproline content in cell lysates or by assessing the incorporation of ³H-proline into collagenous proteins.[22]

-

-

Western Blotting for Signaling Proteins:

-

Cells: Human coronary artery endothelial cells or cardiac fibroblasts.

-

Procedure: Cells are stimulated with agonists such as TNF-α or TGF-β1 for various durations.

-

Treatment: Cells are pre-treated with AcSDKP prior to stimulation.

-

Analysis: Cell lysates are subjected to SDS-PAGE and transferred to membranes. Phosphorylation and total protein levels of key signaling molecules (e.g., IKK, IκB, Smad2, ERK1/2) are detected using specific antibodies.[8][12]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by AcSDKP and a typical experimental workflow.

Caption: AcSDKP's anti-inflammatory mechanism via NF-kB pathway inhibition.

Caption: AcSDKP's anti-fibrotic mechanism via TGF-β/Smad pathway inhibition.

Caption: A generalized workflow for in vivo studies of AcSDKP.

Conclusion

AcSDKP (Goralatide) is a pleiotropic endogenous peptide with well-defined anti-inflammatory and anti-fibrotic properties. Its ability to modulate key signaling pathways such as NF-κB and TGF-β/Smad, coupled with its favorable safety profile in preclinical models, underscores its significant therapeutic potential. The comprehensive data summarized in this guide, along with the detailed experimental protocols and pathway visualizations, provide a solid foundation for future research and development efforts. Further clinical investigation is warranted to translate the promising preclinical findings into effective therapies for a range of debilitating inflammatory and fibrotic diseases.

References

- 1. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibiti" by Nitin Kumar and Congcong Yin [scholarlycommons.henryford.com]

- 3. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preventive and therapeutic effects of thymosin β4 N-terminal fragment Ac-SDKP in the bleomycin model of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. Ac-SDKP suppresses TNF-α-induced ICAM-1 expression in endothelial cells via inhibition of IκB kinase and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ac-SDKP suppresses TNF-α-induced ICAM-1 expression in endothelial cells via inhibition of IκB kinase and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. N-acetyl-seryl-aspartyl-lysyl-proline Inhibits Diabetes-Associated Kidney Fibrosis and Endothelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. researchgate.net [researchgate.net]

- 14. ahajournals.org [ahajournals.org]

- 15. Ac-SDKP Reverses Inflammation and Fibrosis in Rats With Heart Failure After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. peptidesciences.com [peptidesciences.com]

- 17. A New Antifibrotic Target of Ac-SDKP: Inhibition of Myofibroblast Differentiation in Rat Lung with Silicosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. AcSDKP Regulates Cell Proliferation through the PI3KCA/Akt Signaling Pathway | PLOS One [journals.plos.org]

- 21. The tetrapeptide AcSDKP, a negative regulator of cell cycle entry, inhibits the proliferation of human and chicken lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. AcSDKP regulates cell proliferation through the PI3KCA/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Ac-SDKP reverses inflammation and fibrosis in rats with heart failure after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ahajournals.org [ahajournals.org]

- 27. Renal Protective Effect of N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) in Dahl Salt-Sensitive rats - PMC [pmc.ncbi.nlm.nih.gov]

Goralatide (AcSDKP): A Technical Guide to its Inhibitory Role in Hematopoietic Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goralatide, also known as AcSDKP, is a naturally occurring tetrapeptide that plays a crucial role in the negative regulation of hematopoietic stem and progenitor cell proliferation. Its primary mechanism of action involves the inhibition of cell entry into the S-phase of the cell cycle, thereby maintaining hematopoietic quiescence. This property has significant therapeutic potential, particularly in protecting hematopoietic cells from the cytotoxic effects of chemotherapy and other myelosuppressive treatments. This technical guide provides a comprehensive overview of the quantitative data supporting Goralatide's inhibitory function, details of key experimental protocols used in its study, and a visualization of its mechanism of action and experimental workflows.

Introduction

Hematopoiesis is a tightly regulated process responsible for the continuous production of all mature blood cells. This process relies on a small population of hematopoietic stem cells (HSCs) that have the ability to self-renew and differentiate into all hematopoietic lineages. The balance between HSC quiescence and proliferation is critical for maintaining a healthy hematopoietic system. Goralatide (N-acetyl-seryl-aspartyl-lysyl-proline) has been identified as a key physiological inhibitor of HSC proliferation.[1] This guide delves into the technical aspects of Goralatide's function, providing researchers and drug development professionals with a detailed understanding of its role in hematopoietic cell cycle regulation.

Quantitative Data on Goralatide's Inhibitory Effects

The inhibitory effects of Goralatide on hematopoietic cell proliferation have been quantified in numerous studies. The following tables summarize key findings, providing a clear comparison of its impact on different hematopoietic progenitor cells and under various experimental conditions.

Table 1: Effect of Goralatide on Hematopoietic Progenitor Cell Cycling

| Cell Type | Goralatide Concentration | Incubation Time | Effect on S-Phase Cells | Reference |

| Murine CFU-GM | 10⁻⁹ M | 8 hours | Decrease from 30% to 10% | [2] |

| Murine CFU-S-12 (5-FU stimulated) | 10⁻⁹ M | 16-24 hours | Abolished increased proliferative activity | [2] |

| Human CFU-GM | 10⁻¹⁰ - 10⁻⁹ M | 24 hours | Significant reduction in cycling cells | [3] |

| Human BFU-E | 10⁻¹⁰ - 10⁻⁹ M | 24 hours | Significant reduction in cycling cells | [3] |

| Human Nonadherent Progenitor Cells (LTBM cultures) | 10⁻¹² M | Daily for up to 5 weeks | Inhibition of entry into S-phase | [4] |

Table 2: Optimal Concentrations of Goralatide for Inhibition of Human Hematopoietic Progenitors

| Culture Condition | Progenitor Cells | Optimal Goralatide Concentration | Reference |

| Short-term culture (no exogenous cytokines) | CFU-GM, BFU-e | 10⁻¹² to 10⁻¹⁴ M | [4] |

| Short-term culture (with GM-CSF, IL-3, or SCF) | CFU-GM, BFU-e | 10⁻¹⁴ M | [4] |

| Long-term bone marrow culture (nonadherent cells) | CFU-GM, HPP-CFC | 10⁻¹² M | [4] |

Table 3: Protective Effects of Goralatide in Pre-clinical Models

| Model System | Treatment | Goralatide Administration | Outcome | Reference |

| Murine model | Doxorubicin | 2.4 µ g/day for 3 days (continuous subcutaneous infusion or fractionated injections) starting 48 hours before doxorubicin | Reduced doxorubicin-induced mortality and protected LTRCs, CFU-S, HPP-CFC, and CFU-GM | [1] |

| Murine model | Hyperthermia (43°C for 90 min) | 10⁻⁹ M for 8 hours | Almost 10-fold increase in CFU-GM survival | [2] |

| Murine model | Ara-C chemotherapy | Administered during myelotoxic periods | Significant protective effect on the stem cell pool | [5] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of Goralatide.

Colony-Forming Unit (CFU) Assay

The CFU assay is a fundamental in vitro method to quantify and characterize hematopoietic progenitor cells based on their ability to form colonies in a semi-solid medium.

-

Cell Preparation:

-

Isolate bone marrow cells from mice or humans under sterile conditions.

-

Prepare a single-cell suspension by flushing the bone marrow with an appropriate medium (e.g., Iscove's Modified Dulbecco's Medium (IMDM)) and passing it through a fine-gauge needle to break up clumps.

-

Enrich for mononuclear cells using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Wash the cells and resuspend them in IMDM supplemented with 2% fetal bovine serum (FBS).

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Culture:

-

Prepare a methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines to support the growth of specific progenitor cell types (e.g., GM-CSF, IL-3, SCF, erythropoietin).

-

Add the prepared cell suspension to the methylcellulose medium at a predetermined density.

-

Add Goralatide at the desired concentrations to the experimental cultures. Include a vehicle control.

-

Vortex the tubes to ensure a homogenous mixture.

-

Dispense the cell-methylcellulose mixture into 35 mm culture dishes.

-

Incubate the dishes at 37°C in a humidified atmosphere with 5% CO₂ for 7-14 days, depending on the species and progenitor cell type being assayed.

-

-

Colony Scoring:

-

After the incubation period, identify and count the colonies under an inverted microscope.

-

Colonies are classified based on their morphology (e.g., CFU-GM, BFU-E, CFU-GEMM).

-

The inhibitory effect of Goralatide is calculated by comparing the number of colonies in the treated cultures to the control cultures.

-

Thymidine Suicide Assay

This assay is used to determine the proportion of cells in the S-phase of the cell cycle. It is based on the principle that cells actively synthesizing DNA will incorporate a high concentration of ³H-thymidine, leading to radiation-induced cell death ("suicide").

-

Cell Incubation:

-

Incubate the hematopoietic progenitor cells with or without Goralatide for a specified period (e.g., 24 hours).

-

Following the incubation with Goralatide, expose the cells to a high specific activity of ³H-thymidine (e.g., 20 µCi/mL) for a short period (e.g., 20-30 minutes) at 37°C. A control group is incubated without ³H-thymidine.

-

After incubation, wash the cells extensively with a medium containing an excess of non-radioactive ("cold") thymidine to remove unincorporated ³H-thymidine.

-

-

CFU Assay:

-

Plate the cells (both ³H-thymidine treated and control) in a standard CFU assay as described in section 3.1.

-

-

Calculation:

-

After the incubation period for colony formation, count the number of colonies in both the ³H-thymidine treated and control plates.

-

The percentage of cells in the S-phase is calculated using the following formula: % S-phase cells = [1 - (Number of colonies in ³H-thymidine treated plate / Number of colonies in control plate)] x 100

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the proposed mechanism of action of Goralatide and a typical experimental workflow.

Caption: Proposed mechanism of Goralatide in regulating HSC quiescence.

Caption: Workflow for assessing Goralatide's effect on hematopoietic progenitors.

Discussion and Future Directions

The collective evidence strongly supports the role of Goralatide as a key negative regulator of hematopoietic cell proliferation. Its ability to reversibly inhibit the entry of HSCs into the S-phase of the cell cycle makes it a promising candidate for myeloprotective therapies.[1][6] By keeping normal HSCs in a quiescent state, Goralatide can shield them from the damaging effects of cell-cycle-specific cytotoxic agents used in cancer chemotherapy.[6] Furthermore, its combination with hematopoietic growth factors like GM-CSF or G-CSF has been shown to enhance hematopoietic recovery following chemotherapy.[5]

While the primary mechanism of Goralatide is established, the precise upstream and downstream signaling pathways that mediate its effect on the cell cycle machinery remain to be fully elucidated. Future research should focus on identifying the specific cell surface receptor for Goralatide on hematopoietic stem and progenitor cells and delineating the intracellular signaling cascade that leads to the inhibition of the G1/S transition. A deeper understanding of these molecular mechanisms will be crucial for the rational design of novel therapeutics that leverage the protective effects of Goralatide for a wider range of clinical applications in hematology and oncology.

Conclusion

Goralatide is a potent and specific inhibitor of hematopoietic cell proliferation, acting by preventing the entry of progenitor cells into the S-phase of the cell cycle. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working in the field of hematopoiesis. Further investigation into the detailed molecular pathways of Goralatide will undoubtedly pave the way for innovative therapeutic strategies aimed at protecting and regenerating the hematopoietic system.

References

- 1. Production and consumption of the tetrapeptide AcSDKP, a negative regulator of hematopoietic stem cells, by hematopoietic microenvironmental cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The molecular specificity of action of the tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (AcSDKP) in the control of hematopoietic stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Goralatide (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of acetyl-n-ser-asp-lys-pro (AcSDKP) on hematopoietic progenitor cells in short-term and long-term murine bone marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory action of the peptide AcSDKP on the proliferative state of hematopoietic stem cells in the presence of captopril but not lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Goralatide (Acetate): A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

Goralatide (acetate), a synthetic tetrapeptide also known as N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP), is a promising investigational agent with significant potential in myeloprotection and the treatment of fibrotic diseases. Preclinical studies have elucidated its primary mechanism of action as a physiological inhibitor of hematopoietic stem cell proliferation, offering a protective effect against the myelosuppressive effects of chemotherapy and radiation. Furthermore, Goralatide has demonstrated notable anti-inflammatory and anti-fibrotic properties, primarily through the modulation of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. This technical guide provides a comprehensive overview of the preclinical data for Goralatide, including its efficacy in various in vitro and in vivo models, detailed experimental protocols, and an exploration of its molecular mechanisms. All quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Core Mechanism of Action: Hematopoietic Stem Cell Quiescence

Goralatide's primary pharmacological effect is the reversible inhibition of hematopoietic stem and progenitor cell (HSPC) entry into the S-phase of the cell cycle.[1][2] By maintaining these critical cells in a quiescent state, Goralatide protects them from the cytotoxic effects of cell cycle-specific therapeutic agents, such as chemotherapy drugs and radiation.[2][3]

In Vitro Efficacy: Inhibition of Hematopoietic Progenitor Cell Proliferation

In vitro studies have consistently demonstrated the ability of Goralatide to inhibit the proliferation of hematopoietic progenitor cells. A key assay used to evaluate this effect is the Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) assay, which measures the ability of progenitor cells to form colonies in a semi-solid medium.

| Cell Type | Assay | Goralatide Concentration | Effect | Reference |

| Murine Bone Marrow Cells | CFU-GM | 10⁻⁹ M | Decreased number of CFU-GM cells in S phase from 30% to 10% after 8 hours of exposure. | [3] |

| Murine Bone Marrow Cells from 5-FU-pretreated mice | CFU-S-12 | 10⁻⁹ M | Abolished the 5-FU induced increase in proliferative activity after 16 and 24 hours of incubation. | [3] |

Table 1: In Vitro Efficacy of Goralatide on Hematopoietic Progenitor Cells

Experimental Protocol: In Vitro Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay

The following protocol provides a detailed methodology for assessing the in vitro efficacy of Goralatide on hematopoietic progenitor cells.

Objective: To determine the effect of Goralatide on the proliferation of murine bone marrow-derived granulocyte-macrophage progenitor cells.

Materials:

-

Bone marrow cells isolated from the femurs and tibias of CBA/H mice.

-

Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 2% Fetal Bovine Serum (FBS).

-

MethoCult™ GF M3534 medium (StemCell Technologies).

-

Goralatide (acetate) stock solution.

-

35 mm culture dishes.

Procedure:

-

Prepare a single-cell suspension of murine bone marrow cells in IMDM with 2% FBS.

-

Dilute the cell suspension to a concentration of 4 x 10⁵ cells/mL.

-

Prepare different concentrations of Goralatide in IMDM with 2% FBS.

-

In a tube, mix 150 µL of the cell suspension with 150 µL of the Goralatide solution (or vehicle control) and 3 mL of MethoCult™ medium.

-

Vortex the tube to ensure thorough mixing and let it stand for 5 minutes to allow bubbles to dissipate.

-

Using a syringe with a 16-gauge blunt-ended needle, dispense 1.1 mL of the cell-MethoCult™ mixture into each 35 mm culture dish. All conditions should be tested in duplicate.

-

Place the culture dishes in a larger 100 mm Petri dish containing a separate uncovered dish with 3 mL of sterile water to maintain humidity.

-

Incubate the cultures for 12 days at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, count the number of CFU-GM colonies (clusters of 50 or more cells) using an inverted microscope.

In Vivo Myeloprotection: Safeguarding Hematopoiesis During Cytotoxic Therapy

The protective effect of Goralatide on hematopoietic stem cells has been extensively studied in various preclinical animal models of chemotherapy- and radiation-induced myelosuppression.

Efficacy in Chemotherapy-Induced Myelosuppression

Goralatide has been shown to mitigate the hematological toxicity of various chemotherapeutic agents, including doxorubicin and cytarabine (Ara-C).[1][4]

| Animal Model | Chemotherapy Agent | Goralatide (Acetate) Dose & Regimen | Key Findings | Reference |

| Mice | Doxorubicin | 2.4 µ g/day for 3 days via continuous subcutaneous infusion or fractionated injections, starting 48 hours before doxorubicin. | Reduced doxorubicin-induced mortality. Protected long-term reconstituting cells (LTRCs), CFU-S, HPP-CFC, and CFU-GM from toxicity. | [4] |

| Mice | Cytarabine (Ara-C) | Administered during the myelotoxic periods of three consecutive chemotherapy cycles. | Accelerated recovery from leukopenic nadirs. Markedly increased white blood cell and granulocyte levels when followed by GM-CSF. Significantly increased platelet count (p < 0.001). | [1] |

Table 2: In Vivo Efficacy of Goralatide in Chemotherapy-Induced Myelosuppression

Experimental Protocol: Doxorubicin-Induced Myelosuppression Mouse Model

This protocol details a common in vivo model used to assess the myeloprotective effects of Goralatide.

Objective: To evaluate the efficacy of Goralatide in protecting hematopoietic stem and progenitor cells from doxorubicin-induced toxicity in mice.

Animal Model:

-

Female C57BL/6 mice, 8-10 weeks old.

-

Housed in a specific-pathogen-free facility with ad libitum access to food and water.

Materials:

-

Doxorubicin hydrochloride.

-

Goralatide (acetate) sterile solution.

-

Osmotic minipumps or syringes for subcutaneous injection.

-

Complete blood count (CBC) analyzer.

-

Reagents for CFU-GM assay (as described in section 1.2).

Procedure:

-

Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

-

Group Allocation: Randomly assign mice to control and treatment groups.

-

Goralatide Administration: For the treatment group, administer Goralatide (e.g., 2.4 µ g/day ) via continuous subcutaneous infusion using osmotic minipumps or through fractionated subcutaneous injections for 3 consecutive days.

-

Doxorubicin Administration: 48 hours after the start of Goralatide administration, administer a single intraperitoneal injection of doxorubicin (e.g., 15 mg/kg) to both the Goralatide-treated and a doxorubicin-only control group. A vehicle-only control group should also be included.

-

Monitoring: Monitor the mice daily for signs of toxicity, including weight loss and changes in behavior.

-

Hematological Analysis: Collect peripheral blood samples at predetermined time points (e.g., daily or every other day) via tail vein puncture for complete blood counts (CBC) to assess white blood cell, neutrophil, and platelet counts.

-

Bone Marrow Analysis: At the end of the study (e.g., day 10-14 post-doxorubicin), euthanize the mice and harvest bone marrow from the femurs and tibias.

-

Progenitor Cell Assays: Perform CFU-GM assays on the bone marrow cells to quantify the number of hematopoietic progenitor cells.

Anti-Fibrotic Activity: Modulation of the TGF-β/Smad Signaling Pathway